

# Derazantinib in Combination with Atezolizumab for Urothelial Carcinoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Derazantinib |           |
| Cat. No.:            | B8069357     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **derazantinib** in combination with atezolizumab for the treatment of urothelial carcinoma against current standards of care and other targeted therapies. The information is supported by experimental data from clinical trials to aid in research and development decisions.

#### **Executive Summary**

The combination of the pan-FGFR inhibitor **derazantinib** and the PD-L1 inhibitor atezolizumab was investigated in the FIDES-02 clinical trial for patients with advanced urothelial carcinoma harboring FGFR genetic alterations. Despite a strong preclinical rationale, the combination, as well as **derazantinib** monotherapy, did not demonstrate sufficient efficacy to warrant further development in this indication. The current standard of care for first-line treatment of locally advanced or metastatic urothelial carcinoma has shifted to the combination of enfortumab vedotin and pembrolizumab, which has shown a significant survival benefit over traditional platinum-based chemotherapy. For patients with FGFR-altered urothelial carcinoma who have progressed on prior therapies, the FGFR inhibitor erdafitinib remains a viable targeted treatment option.

### **Comparative Efficacy**







The following table summarizes the key efficacy outcomes for **derazantinib** with or without atezolizumab and comparator therapies in patients with urothelial carcinoma.



| Treatment<br>Regimen                         | Trial                             | Patient<br>Population                                                                                      | Overall<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) |
|----------------------------------------------|-----------------------------------|------------------------------------------------------------------------------------------------------------|-----------------------------------|-----------------------------------------|---------------------------------------|
| Derazantinib<br>+<br>Atezolizumab            | FIDES-02<br>(Substudy 4)          | FGFR inhibitor- resistant mUC with FGFR1-3 GA                                                              | 0%                                | Not Reported                            | Not Reported                          |
| Derazantinib<br>Monotherapy                  | FIDES-02<br>(Substudies 1<br>& 5) | mUC with FGFR1-3 GA, ≥1 prior line of therapy                                                              | 8.2%[1][2]                        | 2.1 months[2]<br>[3]                    | 6.6 months[2]                         |
| Enfortumab<br>Vedotin +<br>Pembrolizum<br>ab | EV-302                            | Previously untreated locally advanced or metastatic UC                                                     | 67.7%[4][5]                       | 12.5<br>months[4][5]                    | 31.5<br>months[4][5]                  |
| Erdafitinib                                  | BLC2001                           | Locally advanced or metastatic UC with FGFR3/2 alterations, progressed after platinum- based chemotherap y | 40%[6][7]                         | 5.5 months[6]<br>[7]                    | 11.3<br>months[6][7]                  |
| Erdafitinib                                  | THOR<br>(Cohort 1)                | Locally<br>advanced or<br>metastatic                                                                       | 46%[8]                            | 5.6 months[9]                           | 12.1<br>months[9]                     |



UC with
FGFR
alterations,
progressed
after anti-PD(L)1 therapy

## **Comparative Safety**

The safety profiles of these regimens are distinct and are an important consideration in treatment selection.

| Treatment Regimen                     | Trial                          | Common Treatment-<br>Related Adverse Events<br>(TRAEs) (Grade ≥3)                                                                            |  |
|---------------------------------------|--------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|--|
| Derazantinib + Atezolizumab           | FIDES-02 (Dose-finding cohort) | Diarrhea (4%), Nausea (4%),<br>Asthenia (4%), Oral fungal<br>infection (4%), Immune-related<br>nephritis (G4, 4%)[2]                         |  |
| Derazantinib Monotherapy              | FIDES-02 (Substudies 1 & 5)    | Increased transaminases (40.8% all grades), Nausea (38.8% all grades), Fatigue (32.7% all grades), Decreased appetite (30.6% all grades)[10] |  |
| Enfortumab Vedotin +<br>Pembrolizumab | EV-302                         | Peripheral sensory neuropathy (50.0% all grades), Pruritus (39.8% all grades), Alopecia (33.2% all grades)[4]                                |  |
| Erdafitinib                           | BLC2001                        | Stomatitis (14%),<br>Hyponatremia (11%)[11]                                                                                                  |  |

### **Signaling Pathways and Mechanisms of Action**

Derazantinib and atezolizumab have distinct and potentially synergistic mechanisms of action.



Caption: Mechanisms of **Derazantinib** and Atezolizumab.

# **Experimental Protocols** FIDES-02 (NCT04045613)

- Study Design: A multi-cohort, open-label, Phase 1b/2 study evaluating **derazantinib** as a monotherapy and in combination with atezolizumab in patients with advanced urothelial cancer with activating FGFR genetic aberrations.[8][10][12]
- Patient Population: Patients with histologically confirmed, unresectable or metastatic
  urothelial carcinoma with documented FGFR1, FGFR2, or FGFR3 genetic aberrations who
  had progressed on at least one prior line of standard therapy.[10] An ECOG performance
  status of 0, 1, or 2 was required.[13]
- Treatment Arms:
  - Substudy 1: Derazantinib 300 mg once daily (QD) monotherapy.[1]
  - Substudy 2 (Dose Finding): Atezolizumab 1200 mg every 3 weeks plus derazantinib 200 mg or 300 mg QD.[1]
  - Substudy 3: Derazantinib 200 mg twice daily (BID) plus atezolizumab 1200 mg every 3 weeks.[1]
  - Substudy 4: For patients with FGFR inhibitor-resistant disease, randomization to derazantinib 300 mg QD monotherapy or in combination with atezolizumab 1200 mg every 3 weeks.
  - Substudy 5: Derazantinib 200 mg BID monotherapy.[1]
- Primary Endpoints:
  - Phase 1b (Substudy 2): Recommended Phase 2 dose (RP2D) of derazantinib in combination with atezolizumab.[1]
  - Phase 2 (Substudies 1, 3, 4, 5): Objective Response Rate (ORR) per RECIST v1.1 by blinded independent central review.[8][10]



 Tumor Assessment: Tumor response was evaluated by blinded independent central review according to RECIST v1.1.[8]

#### EV-302 (NCT04223856)

- Study Design: A Phase 3, open-label, randomized, controlled trial comparing enfortumab vedotin in combination with pembrolizumab versus standard platinum-based chemotherapy. [5]
- Patient Population: Patients with previously untreated locally advanced or metastatic urothelial carcinoma, regardless of cisplatin eligibility or PD-L1 expression.[5] Patients were required to have measurable disease and an ECOG performance status of ≤2.[5]
- Treatment Arms:
  - Experimental Arm: Enfortumab vedotin (1.25 mg/kg on Days 1 and 8) + Pembrolizumab
     (200 mg on Day 1) of a 3-week cycle.[5]
  - Control Arm: Gemcitabine + Cisplatin or Carboplatin for up to 6 cycles.[5]
- Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[5]
- Tumor Assessment: Tumor assessments were performed by blinded independent central review.[5] Confirmatory scans were required 4 to 9 weeks after initial documentation of progression.

#### BLC2001 (NCT02365597)

- Study Design: A Phase 2, open-label, single-arm trial of erdafitinib.
- Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 gene mutations or FGFR2/3 gene fusions that had progressed on or after at least one prior platinum-containing chemotherapy. Prior immunotherapy was permitted.
- Treatment Regimen: Erdafitinib administered orally at a starting dose of 8 mg once daily, with a provision for dose escalation to 9 mg daily based on serum phosphate levels.



- Primary Endpoint: Objective Response Rate (ORR) as determined by blinded independent review committee according to RECIST 1.1.
- Tumor Assessment: Tumor response was evaluated according to RECIST v1.1.

#### **Experimental Workflow**

The following diagram illustrates a typical clinical trial workflow for evaluating a new combination therapy in urothelial carcinoma.





Click to download full resolution via product page

Caption: Generalized Clinical Trial Workflow.



#### Conclusion

The combination of **derazantinib** and atezolizumab did not demonstrate a clinically meaningful benefit in patients with advanced urothelial carcinoma with FGFR alterations in the FIDES-02 trial. In contrast, the combination of enfortumab vedotin and pembrolizumab has established a new standard of care in the first-line setting with a significant improvement in overall survival. For second-line and later treatment of FGFR-altered urothelial carcinoma, erdafitinib remains an important targeted therapy option. Future research in this space may focus on novel combinations and patient selection strategies to improve outcomes for this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FIDES-02, a phase Ib/II study of derazantinib (DZB) as monotherapy and combination therapy with atezolizumab (A) in patients with surgically unresectable or metastaticurothelial cancer (UC) and FGFR genetic aberrations. ASCO [asco.org]
- 2. Derazantinib (DZB) in combination with atezolizumab (AZB) in patients with solid tumors: Results from the dose-finding phase Ib substudy of FIDES-02. ASCO [asco.org]
- 3. onclive.com [onclive.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Derazantinib and Atezolizumab in Patients With Urothelial Cancer [clin.larvol.com]
- 8. Derazantinib alone and with atezolizumab in metastatic urothelial carcinoma with activating FGFR aberrations PMC [pmc.ncbi.nlm.nih.gov]
- 9. BLC2001: Long-Term Results of Erdafitinib in Patients With Urothelial Carcinoma | GU Oncology Now [guoncologynow.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. FIDES-02 Victorian Cancer Trials Link [trials.cancervic.org.au]



- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Clinical Evidence and Selecting Patients for Treatment with Erdafitinib in Advanced Urothelial Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Derazantinib in Combination with Atezolizumab for Urothelial Carcinoma: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069357#derazantinib-in-combination-with-atezolizumab-in-urothelial-carcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com